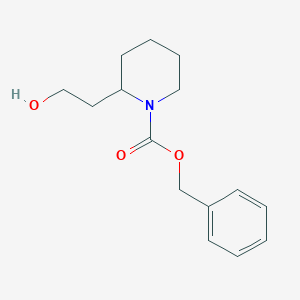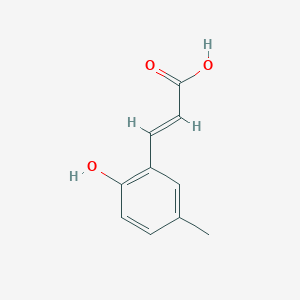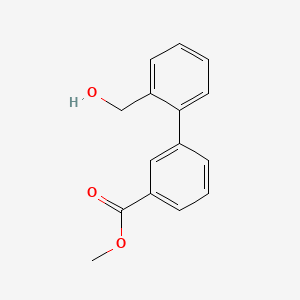
2'-Hydroxymethyl-biphenyl-3-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Hydroxymethyl-biphenyl-3-carboxylic acid methyl ester is an organic compound that belongs to the biphenyl family This compound features a biphenyl core with a hydroxymethyl group at the 2’ position and a carboxylic acid methyl ester group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxymethyl-biphenyl-3-carboxylic acid methyl ester typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Esterification: The carboxylic acid group at the 3 position can be esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of 2’-Hydroxymethyl-biphenyl-3-carboxylic acid methyl ester follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxymethyl-biphenyl-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: 2’-Carboxybiphenyl-3-carboxylic acid methyl ester
Reduction: 2’-Hydroxymethyl-biphenyl-3-carboxylic acid
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
2’-Hydroxymethyl-biphenyl-3-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Hydroxymethyl-biphenyl-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The hydroxymethyl and ester groups can participate in various biochemical reactions, influencing the compound’s activity and effects . The biphenyl core provides a stable framework that can interact with different biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-2-carboxylic acid methyl ester
- 2’-Hydroxymethyl-biphenyl-4-carboxylic acid methyl ester
- Biphenyl-3-carboxylic acid methyl ester
Uniqueness
2’-Hydroxymethyl-biphenyl-3-carboxylic acid methyl ester is unique due to the specific positioning of the hydroxymethyl and ester groups on the biphenyl core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
methyl 3-[2-(hydroxymethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAODVJMGMUVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
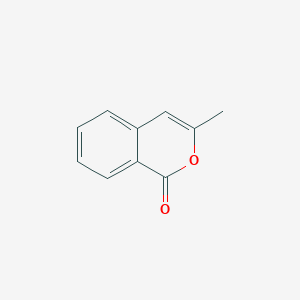
![prop-2-enyl (E)-3-[3,4-bis(prop-2-enoxy)phenyl]prop-2-enoate](/img/structure/B7819337.png)
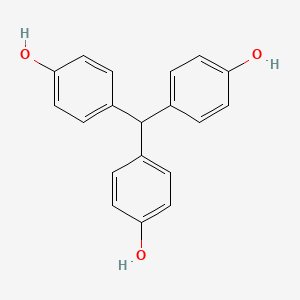
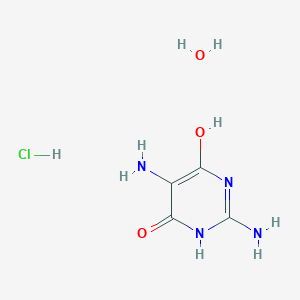
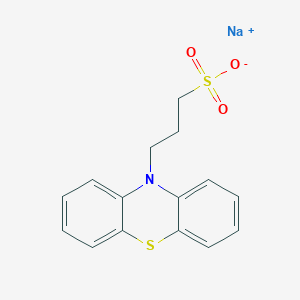
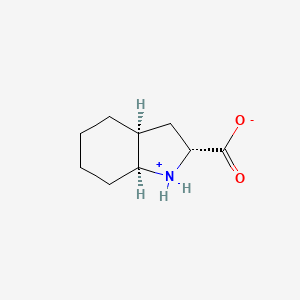
![1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B7819381.png)
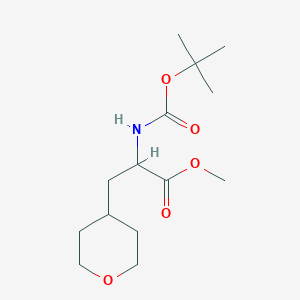
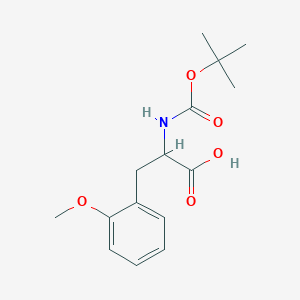
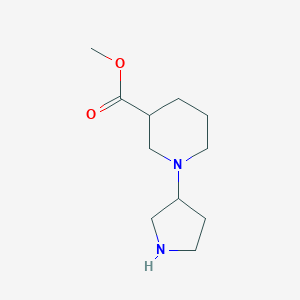
![(2R)-5-(diaminomethylideneazaniumyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7819397.png)

